Cas no 60129-59-1 ((2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol)
(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 7H-Pyrrolo[2,3-d]pyrimidin-4-amine,7-(2-deoxy-b-D-erythro-pentofuranosyl)-
- 7-Deaza-2'-dA
- (2R,3S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)-tetrahydrofuran-3-ol
- 7-DEAZA-2'-DEOXYADENOSINE
- 2'-Deoxy-7-carbaadenosine
- 2'-Deoxy-7-deazaadenosine
- 2'-deoxytubercidin
- 2'-Deoxyxylotubercidin
- 7-Carba-2'-deoxyadenosine
- 7-Deaza-2'-deoxy-D-adenosine
- 7-deazadeoxyadenosine
- deoxytubercidin
- 4-Amino-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine
- 7-(2-Deoxy-beta-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 7-(2-Deoxy-beta-D-lyxofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine
- (2R,3R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
- 5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol
- (2R,3R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- (2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- (2R,3S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- CS-16585
- 7-(2-Deoxy-beta-D-erythro-pentofuranosyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine
- SCHEMBL7872094
- CHEMBL2074595
- 7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- MFCD00672266
- J-700346
- AC-32281
- BRN 0675913
- Q27160149
- J-700362
- 7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine
- NIJSNUNKSPLDTO-DJLDLDEBSA-N
- BDBM50390980
- (2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
- BCP19115
- 7H-Pyrrolo(2,3-d)pyrimidine, 4-amino-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-
- 7H-Pyrrolo(2,3-d)pyrimidin-4-amine, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)-
- CS-0100838
- AKOS037651341
- CHEBI:88246
- 60129-59-1
-
- MDL: MFCD00672266
- Inchi: 1S/C11H14N4O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13,14)/t7-,8-,9-/m1/s1
- InChI Key: NIJSNUNKSPLDTO-IWSPIJDZSA-N
- SMILES: O1[C@]([H])(C([H])([H])O[H])[C@@]([H])(C([H])([H])[C@]1([H])N1C([H])=C([H])C2=C(N([H])[H])N=C([H])N=C12)O[H]
Computed Properties
- Exact Mass: 250.10700
- Monoisotopic Mass: 250.107
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 106
- XLogP3: -0.4
Experimental Properties
- Density: 1.75
- Boiling Point: 601 ºC
- Flash Point: 318 ºC
- Refractive Index: 1.797
- PSA: 106.42000
- LogP: 0.23540
(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol Security Information
- Hazard Statement: H302-H315-H319-H335
(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PH494-250mg |
(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |
60129-59-1 | 98% | 250mg |
2154CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PH494-100mg |
(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |
60129-59-1 | 98% | 100mg |
1046CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PH494-50mg |
(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |
60129-59-1 | 98% | 50mg |
465.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PH494-200mg |
(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |
60129-59-1 | 98% | 200mg |
1162.0CNY | 2021-08-04 | |
| TRC | A608823-10mg |
Deoxytubercidin |
60129-59-1 | 10mg |
$ 80.00 | 2023-09-08 | ||
| TRC | A608823-50mg |
Deoxytubercidin |
60129-59-1 | 50mg |
$ 266.00 | 2023-09-08 | ||
| TRC | A608823-100mg |
Deoxytubercidin |
60129-59-1 | 100mg |
$ 396.00 | 2023-09-08 | ||
| abcr | AB436129-250mg |
7-Deaza-2'-dA, 95%; . |
60129-59-1 | 95% | 250mg |
€386.40 | 2025-04-17 | |
| abcr | AB436129-1g |
7-Deaza-2'-dA, 95%; . |
60129-59-1 | 95% | 1g |
€901.10 | 2025-04-17 | |
| Chemenu | CM152176-250mg |
(2R,3S,5S)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |
60129-59-1 | 98% | 250mg |
$*** | 2023-05-30 |
(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol Suppliers
(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol Related Literature
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on (2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
Introduction to (2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol and Its Significance in Modern Chemical Biology
CAS no 60129-59-1 refers to a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, formally known as (2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol, represents a sophisticated molecular structure that integrates multiple pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and therapeutic development. The intricate stereochemistry and functional groups present in this molecule contribute to its unique chemical properties and potential biological activities.
The (2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol structure is characterized by a tetrahydrofuran (THF) ring substituted with a hydroxymethyl group at the 2-position and an amino-pyrrolopyrimidine moiety at the 5-position. This configuration suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating cellular processes. The stereochemistry at the 2R, 3S, and 5R positions further enhances the compound's specificity and binding affinity.
In recent years, there has been a surge in interest regarding heterocyclic compounds that incorporate pyrrolopyrimidine scaffolds. These structures are known for their broad spectrum of biological activities and have been extensively studied for their roles in anticancer, antiviral, and anti-inflammatory applications. The 4-aminopyrrolo[2,3-d]pyrimidin-7-yl moiety in particular is a well-documented pharmacophore that interacts with various cellular pathways. For instance, studies have shown that derivatives of this scaffold can inhibit kinases and other enzymes involved in tumor growth and progression.
Current research efforts are focused on optimizing the pharmacokinetic and pharmacodynamic properties of such compounds. The (2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol derivative is being investigated for its potential as a lead compound in the development of novel therapeutics. Preclinical studies have demonstrated its ability to modulate key signaling pathways associated with diseases such as cancer and inflammation. The hydroxymethyl group at the 2-position of the THF ring is particularly noteworthy, as it can enhance solubility and bioavailability while maintaining structural integrity.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and enantiomeric purity. Advanced synthetic techniques such as asymmetric hydrogenation and chiral resolution are often employed to achieve the desired stereochemical configuration. These methods are critical for producing enantiomerically pure compounds, which can exhibit significantly different biological activities depending on their stereochemical orientation.
One of the most exciting aspects of this compound is its potential to serve as a building block for more complex drug candidates. By modifying specific functional groups or introducing additional pharmacophores, researchers can tailor its biological activity to target specific diseases or conditions. For example, appending alkyl or aryl groups to the amino-pyrrolopyrimidine moiety could enhance binding affinity or alter metabolic stability.
The CAS no 60129-59-1 identifier ensures that researchers can reliably obtain this compound for their studies through reputable chemical suppliers. Quality control measures are essential to guarantee that the material meets the required specifications for both preclinical and clinical investigations. Analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are commonly used to confirm the identity and purity of the compound.
As our understanding of disease mechanisms continues to evolve, so does the demand for innovative therapeutic agents. Compounds like (2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol represent a testament to the power of chemical biology in addressing complex medical challenges. By leveraging cutting-edge synthetic chemistry and biophysical techniques, researchers are paving the way for next-generation treatments that offer improved efficacy and safety profiles.
In conclusion, the (2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol (CAS no 60129-59-1) is a structurally fascinating compound with significant potential in pharmaceutical research. Its unique molecular architecture and functional groups make it an attractive candidate for further development into novel therapeutics. As ongoing studies continue to uncover new applications for this compound and its derivatives, it is poised to play a crucial role in advancing our understanding of disease biology and improving patient outcomes.
60129-59-1 ((2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol) Related Products
- 73851-47-5( )
- 40725-89-1(2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolan-3-ol)
- 64526-34-7(Ara-tubercidin)
- 72933-38-1(1-(4-amino-pyrrolo[2,3-d]pyrimidin-7-yl)-beta-D-1-deoxy-ribofuranose)
- 40627-30-3(7-Deaza-2',3'-dideoxyadenosine)
- 64526-29-0(Xylotuberin)
- 107729-48-6((2R,3r,5r)-5-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol)
- 73851-58-8(Nsc310135)
- 69-33-0(Tubercidin)
- 76081-84-0(1-(4-amino-pyrrolo[2,3-d]pyrimidin-7-yl)-beta-D-1-deoxy-ribofuranose)